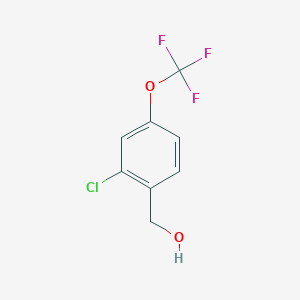

2-Chloro-4-trifluoromethoxybenzyl alcohol

Description

Properties

IUPAC Name |

[2-chloro-4-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLMKHWUAXCYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-trifluoromethoxybenzyl Alcohol

Foreword: Navigating the Landscape of a Novel Compound

Molecular Structure and Its Implications

The foundational step in predicting the physicochemical behavior of 2-Chloro-4-trifluoromethoxybenzyl alcohol is a thorough analysis of its molecular architecture.

Chemical Structure:

Caption: 2D structure of 2-Chloro-4-trifluoromethoxybenzyl alcohol.

The molecule is a benzyl alcohol derivative with two key substituents on the aromatic ring: a chloro group at the 2-position and a trifluoromethoxy group at the 4-position.

-

Benzyl Alcohol Core: This provides a hydrophilic hydroxyl (-OH) group capable of hydrogen bonding, which will influence its solubility and boiling point.

-

2-Chloro Group: The chlorine atom is an electronegative, electron-withdrawing group. Its presence will impact the acidity (pKa) of the benzylic alcohol and the electron distribution within the aromatic ring.

-

4-Trifluoromethoxy Group (-OCF₃): This is a strongly lipophilic and electron-withdrawing group.[1] Its electronic effects will further influence the molecule's pKa and reactivity. The trifluoromethoxy group is known to enhance metabolic stability and membrane permeability in drug candidates, making this a moiety of significant interest in medicinal chemistry.[1]

Predicted Physical Properties

The following table summarizes the predicted physical properties of 2-Chloro-4-trifluoromethoxybenzyl alcohol, derived from the analysis of structurally similar compounds and the known effects of its constituent functional groups.

| Property | Predicted Value/Range | Rationale and Comparative Analysis |

| Molecular Formula | C₈H₆ClF₃O | Based on the chemical structure. |

| Molecular Weight | 226.58 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Analogous compounds like 2-chloro-4-fluorobenzyl alcohol and 2-chlorobenzyl alcohol are white to light yellow crystalline solids.[2][3] |

| Melting Point | 50 - 75 °C | 2-Chloro-4-fluorobenzyl alcohol has a melting point of 45-49 °C.[4] The larger and more rigid trifluoromethoxy group, compared to a fluorine atom, is expected to increase crystal lattice energy, thus raising the melting point. 2-Chlorobenzyl alcohol has a melting point of 70-73 °C.[3] |

| Boiling Point | > 200 °C (at 760 mmHg) | Benzyl alcohol boils at 205 °C.[5] The addition of a chloro and a trifluoromethoxy group will significantly increase the molecular weight and intermolecular forces, leading to a higher boiling point. For instance, 2-chloro-4-fluorobenzyl alcohol has a boiling point of approximately 233 °C.[1] |

| Solubility | ||

| in Water | Low to insoluble | The benzyl alcohol core provides some capacity for hydrogen bonding with water. However, the highly lipophilic trifluoromethoxy group and the chloro substituent will significantly increase the hydrophobicity, leading to poor water solubility. |

| in Organic Solvents | Soluble in polar organic solvents | Expected to be soluble in solvents like methanol, ethanol, acetone, and ethyl acetate, similar to other benzyl alcohol derivatives.[4] |

| pKa | ~14-15 | The pKa of benzyl alcohol is approximately 15.4. The electron-withdrawing nature of both the chloro and trifluoromethoxy groups will increase the acidity of the hydroxyl proton, thus lowering the pKa. The exact value would need experimental determination. |

Predicted Spectral Data

The following are predictions for the key spectral characteristics of 2-Chloro-4-trifluoromethoxybenzyl alcohol, which are essential for its identification and characterization.

¹H NMR Spectroscopy

-

Benzylic Protons (-CH₂OH): A singlet is expected around δ 4.6-4.8 ppm. The exact chemical shift will be influenced by the solvent.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be highly dependent on concentration and the solvent used.

-

Aromatic Protons: Three protons on the aromatic ring will exhibit complex splitting patterns due to their coupling with each other. The electron-withdrawing substituents will generally shift these protons downfield into the δ 7.0-7.6 ppm region.

¹³C NMR Spectroscopy

-

Benzylic Carbon (-CH₂OH): Expected to appear around δ 60-65 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 115-150 ppm). The carbons attached to the chloro and trifluoromethoxy groups will have their chemical shifts significantly influenced by these substituents.

-

Trifluoromethoxy Carbon (-OCF₃): A quartet is expected due to coupling with the three fluorine atoms, likely appearing around δ 120-125 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks typically observed just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks for the -CH₂- group expected in the 2850-2960 cm⁻¹ range.

-

C=C Stretch (Aromatic): Characteristic absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

-

C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹.

-

C-F Stretch: Strong absorptions associated with the trifluoromethoxy group are expected in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 226. Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the M⁺ peak is anticipated, corresponding to the ³⁷Cl isotope.

-

Fragmentation Pattern: Common fragmentation pathways for benzyl alcohols include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire hydroxymethyl group (-CH₂OH, M-31). The tropylium ion (m/z 91) is a common fragment for many benzyl derivatives. The presence of the trifluoromethoxy group may lead to additional characteristic fragmentation patterns.

Experimental Protocols for Physical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of 2-Chloro-4-trifluoromethoxybenzyl alcohol.

Workflow for Physical and Spectral Characterization

Caption: Workflow for the characterization of 2-Chloro-4-trifluoromethoxybenzyl alcohol.

Melting Point Determination

Rationale: The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1 °C) suggests a pure compound, while a broad range indicates the presence of impurities.

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point range.

-

Accurate Determination: Allow the apparatus to cool. Heat the sample again at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting point range.

Solubility Testing

Rationale: Understanding the solubility profile is essential for choosing appropriate solvents for reactions, purification, and formulation.

Protocol:

-

Solvent Selection: Prepare test tubes with a range of solvents, including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Sample Addition: To 1 mL of each solvent, add approximately 10 mg of the compound.

-

Observation: Vigorously shake each test tube for 30 seconds and observe if the solid dissolves completely, partially, or not at all.

-

Classification: Classify the compound as soluble, partially soluble, or insoluble in each solvent.

Spectroscopic Analysis Protocols

Rationale: Spectroscopic techniques provide definitive structural information and confirm the identity and purity of the compound.

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

-

Data Analysis: Process the spectra and assign the observed chemical shifts, multiplicities, and coupling constants to the respective nuclei in the molecule.

-

-

IR Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI).

-

Data Acquisition: Acquire the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structural features.

-

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the predicted physical properties of 2-Chloro-4-trifluoromethoxybenzyl alcohol and detailed protocols for their experimental determination. The unique combination of a chloro and a trifluoromethoxy group on the benzyl alcohol scaffold suggests that this compound may possess interesting and useful properties for applications in medicinal chemistry and materials science. The strong electron-withdrawing nature and high lipophilicity imparted by the trifluoromethoxy group are particularly noteworthy. The experimental validation of the predicted properties outlined in this guide will be a critical step in unlocking the full potential of this molecule. It is our hope that this document will serve as a valuable resource for researchers embarking on the synthesis, characterization, and application of 2-Chloro-4-trifluoromethoxybenzyl alcohol.

References

-

2-Chloro-4-fluorobenzyl alcohol. PubChem. [Link]

-

Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Semantic Scholar. [Link]

-

2-Chlorobenzyl alcohol. PubChem. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. [Link]

-

2-Chloro-4-Fluorobenzyl Alcohol 98.0%(GC). PureSynth. [Link]

-

Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Ch13 - Mass Spectroscopy. University of Calgary. [Link]

-

Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Chlorobenzyl Alcohol | 17849-38-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 2-Chloro-4-fluorobenzyl Alcohol | 208186-84-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

A Technical Guide to the Physicochemical Characterization of 2-Chloro-4-trifluoromethoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction and Molecular Context

2-Chloro-4-trifluoromethoxybenzyl alcohol belongs to a class of substituted benzyl alcohols that are valuable building blocks in organic synthesis. The trifluoromethoxy group (-OCF₃) is a lipophilic electron-withdrawing group that can enhance metabolic stability and cell membrane permeability of drug candidates. The chlorine atom, another electron-withdrawing group, further modulates the electronic properties and reactivity of the aromatic ring. The precise determination of the melting and boiling points of this compound is fundamental for its purification, handling, and subsequent synthetic transformations.

Predicted Physicochemical Properties: An Analog-Based Approach

Direct experimental values for the melting and boiling points of 2-Chloro-4-trifluoromethoxybenzyl alcohol are not widely reported. However, an estimation can be made by examining the properties of structurally similar compounds. This analog-based approach provides a scientifically grounded starting point for experimental work.

Table 1: Physicochemical Properties of Structurally Related Benzyl Alcohols

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Benzyl Alcohol | C₇H₈O | 108.14 | -15.2[1] | 205.3[1] |

| 4-Chlorobenzyl alcohol | C₇H₇ClO | 142.58 | 68-71[2] | 234[2] |

| 2-Chloro-4-fluorobenzyl Alcohol | C₇H₆ClFO | 160.57 | 45-49 | Not available |

| 4-Chloro-2-fluorobenzyl alcohol | C₇H₆ClFO | 160.57 | Not available | 227.6 (Predicted)[3] |

| 2-Chloro-5-(trifluoromethyl)benzyl alcohol | C₈H₆ClF₃O | 210.58 | 57-60[4] | Not available |

| 4-(Trifluoromethyl)benzyl alcohol | C₈H₇F₃O | 176.14 | 18-20[5] | 78-80[5] |

| 2-(Trifluoromethyl)benzyl alcohol | C₈H₇F₃O | 176.14 | Not available | 70 (at 3 mmHg)[6] |

Based on this comparative data, it is anticipated that 2-Chloro-4-trifluoromethoxybenzyl alcohol will be a solid at room temperature with a melting point likely in the range of 50-80 °C. The boiling point is expected to be significantly higher than that of benzyl alcohol due to the increased molecular weight and polarity imparted by the halogen substituents.

Experimental Determination of Melting and Boiling Points

The following protocols describe standard and reliable methods for the experimental determination of the melting and boiling points of a novel compound like 2-Chloro-4-trifluoromethoxybenzyl alcohol.

Melting Point Determination: The Capillary Method

The capillary method is a widely accepted and accurate technique for determining the melting point of a solid crystalline substance.

Experimental Protocol:

-

Sample Preparation: Ensure the sample of 2-Chloro-4-trifluoromethoxybenzyl alcohol is crystalline and dry. Grind a small amount of the sample into a fine powder.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the material into the bottom of the tube.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating and Observation: Begin heating the apparatus at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Melting Range: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.

Caption: Workflow for Microscale Boiling Point Determination.

Synthesis and Purification Considerations

The synthesis of 2-Chloro-4-trifluoromethoxybenzyl alcohol would likely proceed via the reduction of the corresponding benzaldehyde or benzoic acid derivative. For instance, a common synthetic route involves the reduction of a carboxylic acid to an alcohol using a reducing agent like lithium aluminum hydride. [7] General Synthetic Scheme:

Caption: General synthetic pathway to the target compound.

Purification of the final product would likely involve column chromatography followed by recrystallization to obtain a sample of high purity, which is essential for accurate melting point determination.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Chloro-4-trifluoromethoxybenzyl alcohol is not available, the safety precautions should be based on the hazards associated with structurally similar compounds. Many substituted benzyl alcohols are classified as irritants. [8][9] Key Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. [8][9]* Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

The accurate determination of the melting and boiling points of 2-Chloro-4-trifluoromethoxybenzyl alcohol is a critical step in its characterization and utilization in research and development. This guide provides a comprehensive framework for researchers to approach this task with scientific rigor. By leveraging data from analogous compounds, employing standardized experimental protocols, and adhering to strict safety procedures, the physicochemical properties of this novel compound can be reliably established, paving the way for its application in the synthesis of new chemical entities.

References

-

ChemSupply Australia. (n.d.). Safety Data Sheet for Benzyl Alcohol. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved from [Link]

-

Supporting Information. (n.d.). General procedure A1-2. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-Methyl-4-(trifluoromethoxy)benzyl alcohol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

American Elements. (n.d.). 2-Chloro-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-trifluoromethyl alcohols. Retrieved from [Link]

- Google Patents. (n.d.). CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.

-

PrepChem.com. (n.d.). Synthesis of 2-Benzyl-4-chlorobenzyl alcohol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-4-(trifluoromethoxy)benzyl alcohol. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-(Trifluoromethyl)benzyl alcohol. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-(Trifluoromethyl)benzyl alcohol. Retrieved from [Link]

Sources

- 1. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 2. 4-クロロベンジルアルコール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 56456-49-6 CAS MSDS (4-Chloro-2-fluorobenzyl alcohol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 64372-62-9 Cas No. | 2-Chloro-5-(trifluoromethyl)benzyl alcohol | Matrix Scientific [matrixscientific.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. prepchem.com [prepchem.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

Technical Whitepaper: Structural Elucidation and 13C NMR Analysis of 2-Chloro-4-(trifluoromethoxy)benzyl Alcohol

Executive Summary

This technical guide provides a comprehensive framework for the structural characterization of 2-Chloro-4-(trifluoromethoxy)benzyl alcohol (CAS: N/A for specific isomer, generic derivatives ~197233-68-8). As a fluorinated building block in medicinal chemistry—often utilized to modulate lipophilicity (

This document details the theoretical chemical shift predictions, specific

Part 1: Molecular Architecture & Theoretical Framework

The

Electronic Environment & Shift Prediction

Using Substituent Chemical Shift (SCS) additivity rules relative to benzene (

Table 1: Predicted

| Carbon Position | Assignment | Predicted Shift ( | Multiplicity | Electronic Driver | |

| C-8 | -OCF | 120.5 ± 1.0 | Quartet ( | ~257 Hz | Direct C-F Coupling |

| C-4 | Ar-C-OCF | 149.2 ± 1.5 | Singlet/Broad | ~2 Hz | Inductive withdrawal (O) |

| C-1 | Ar-C-CH | 137.8 ± 1.0 | Singlet ( | - | Alkyl substituent effect |

| C-2 | Ar-C-Cl | 133.5 ± 1.0 | Singlet ( | - | Chlorine deshielding |

| C-6 | Ar-CH | 129.8 ± 1.0 | Singlet ( | - | Ortho to alkyl |

| C-3 | Ar-CH | 122.5 ± 1.0 | Singlet ( | - | Ortho to Cl, Meta to OCF |

| C-5 | Ar-CH | 121.0 ± 1.0 | Singlet ( | - | Ortho to OCF |

| C-7 | -CH | 62.5 ± 0.5 | Singlet ( | - | Benzylic alcohol |

Note: The triplet intensity of CDCl

appears at 77.16 ppm. If DMSO-is used, the benzylic carbon (C-7) typically shifts downfield to ~60.5 ppm, and the solvent septet appears at 39.5 ppm.

Part 2: Experimental Protocol

To ensure quantitative accuracy and resolution of the fluorine coupling, the following protocol is mandatory. Standard proton-decoupled

Sample Preparation

-

Solvent: Chloroform-

(CDCl -

Concentration: 30–50 mg in 0.6 mL solvent.

-

Relaxation Agent: Add 1-2 mg of Chromium(III) acetylacetonate [Cr(acac)

].-

Reasoning: The quaternary carbons (C-Cl, C-OCF

) and the OCF

-

Instrument Parameters (600 MHz equivalent)

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Spectral Width: –20 ppm to 220 ppm (Ensure OCF

quartet is captured). -

Relaxation Delay (D1): 2.0 seconds (with Cr(acac)

) or 5.0+ seconds (without). -

Scans (NS): Minimum 1024 scans for adequate S/N on the split OCF

signal.

Part 3: Spectral Analysis & Assignment Logic

The defining feature of this spectrum is the OCF

The Diagnostic "Fingerprint"

-

The Quartet (

): Look for a signal centered around 120.5 ppm .-

Splitting: ~255–260 Hz.

-

Validation: The outer peaks of the quartet are often lost in the noise. Verify the integration is 1/4th of the central height if only the inner peaks are visible.

-

-

The Ipso Carbon (

): The aromatic carbon attached to the oxygen (C-4) is often broadened or split into a very small quartet (

Assignment Workflow (DOT Visualization)

Figure 1: Decision tree for the structural assignment of 2-Chloro-4-(trifluoromethoxy)benzyl alcohol based on

Part 4: Quality Control & Impurity Profiling

During the synthesis (typically reduction of the corresponding benzoic acid or acid chloride), specific impurities may persist.

Table 2: Common Impurities and Diagnostic Shifts

| Impurity | Origin | Diagnostic |

| Benzyl Chloride | Over-chlorination (SOCl | CH |

| Benzaldehyde | Incomplete Reduction | Carbonyl (C=O) signal at ~190 ppm . |

| Symmetric Ether | Acid-catalyzed dimerization | Benzylic CH |

Synthesis Pathway Visualization

Figure 2: Synthetic pathway highlighting the origin of the critical benzyl chloride impurity, distinguishable by the upfield shift of the benzylic carbon.

References

-

General

C Chemical Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. -

Coupling Constants of Fluorinated Aromatics: Doddrell, D., Barfield, M., et al. (1976).

C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, 402-412. -

Solvent Effects in NMR: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179.

-

Relaxation Agents in Quantitative NMR: Caytan, E., et al. (2007). Practical guide to quantitative 1D NMR. Talanta, 71(3), 1016-1021.

An In-depth Technical Guide to 2-Chloro-4-trifluoromethoxybenzyl Alcohol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-trifluoromethoxybenzyl alcohol, a halogenated aromatic alcohol of significant interest in medicinal chemistry and materials science. While a definitive historical record of its initial discovery is not prominently documented in publicly available literature, its emergence is intrinsically linked to the broader development of fluorinated compounds in the pharmaceutical and agrochemical industries. This guide will delve into the synthetic pathways, physicochemical properties, and established and potential applications of this compound, offering a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules and advanced materials.

Introduction: The Rise of Fluorinated Benzyl Alcohols

The introduction of fluorine and fluorine-containing moieties, such as the trifluoromethoxy group, into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of a molecule. Substituted benzyl alcohols, in turn, are versatile building blocks in organic synthesis, serving as precursors to a wide array of more complex structures.

2-Chloro-4-trifluoromethoxybenzyl alcohol emerges at the intersection of these two strategic areas. The presence of both a chlorine atom and a trifluoromethoxy group on the benzyl alcohol scaffold creates a molecule with a distinct combination of steric and electronic properties, making it a valuable intermediate for the synthesis of novel compounds with potentially enhanced biological activity and material characteristics.

Synthetic Strategies and Methodologies

The synthesis of 2-Chloro-4-trifluoromethoxybenzyl alcohol can be achieved through several established synthetic routes, primarily involving the reduction of the corresponding benzoic acid or benzaldehyde derivative. The choice of a specific synthetic pathway is often dictated by the availability of starting materials, desired scale of production, and tolerance to various reaction conditions.

Reduction of 2-Chloro-4-trifluoromethoxybenzoic Acid

A common and reliable method for the preparation of 2-Chloro-4-trifluoromethoxybenzyl alcohol is the reduction of its corresponding carboxylic acid.

Experimental Protocol:

-

Starting Material: 2-Chloro-4-trifluoromethoxybenzoic acid.

-

Reducing Agent: A suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), is selected. LiAlH₄ is a powerful reducing agent, while BH₃·THF offers a milder alternative.

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are typically used to prevent the quenching of the reducing agent.

-

Procedure: a. The 2-Chloro-4-trifluoromethoxybenzoic acid is dissolved in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. The reducing agent is added cautiously to the solution, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. c. The reaction mixture is stirred at room temperature or gently heated to ensure complete conversion. d. Upon completion, the reaction is carefully quenched with water or a dilute acid to neutralize the excess reducing agent. e. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. f. Purification is typically achieved through column chromatography or recrystallization to yield pure 2-Chloro-4-trifluoromethoxybenzyl alcohol.

Causality of Experimental Choices:

-

The use of an anhydrous solvent is critical to prevent the violent reaction of the hydride reducing agents with water.

-

The inert atmosphere protects the moisture-sensitive reagents from degradation.

-

Stepwise addition of the reducing agent at low temperatures is a crucial safety measure to manage the reaction's exothermicity.

Reduction of 2-Chloro-4-trifluoromethoxybenzaldehyde

Alternatively, the target alcohol can be synthesized by the reduction of the corresponding aldehyde.

Experimental Protocol:

-

Starting Material: 2-Chloro-4-trifluoromethoxybenzaldehyde.

-

Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used and milder reducing agent suitable for the selective reduction of aldehydes.

-

Solvent: Protic solvents such as methanol or ethanol are typically employed for NaBH₄ reductions.

-

Procedure: a. The 2-Chloro-4-trifluoromethoxybenzaldehyde is dissolved in the alcohol solvent. b. Sodium borohydride is added portion-wise to the solution at room temperature. c. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. d. The reaction is quenched with water or a dilute acid. e. The product is extracted, and the organic phase is washed, dried, and evaporated. f. The crude product is purified as described previously.

Self-Validating System:

The progress of both reduction reactions can be reliably monitored by TLC, allowing for the determination of the reaction endpoint and ensuring complete conversion of the starting material. The identity and purity of the final product can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties

The combination of the chloro and trifluoromethoxy substituents imparts specific physicochemical properties to the benzyl alcohol core.

| Property | Value/Description |

| Molecular Formula | C₈H₆ClF₃O |

| Molecular Weight | 212.58 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane. |

| Lipophilicity (LogP) | The presence of the trifluoromethoxy group significantly increases lipophilicity compared to a methoxy group, which can enhance membrane permeability in biological systems. |

Applications in Research and Development

While specific, high-profile applications of 2-Chloro-4-trifluoromethoxybenzyl alcohol are not extensively detailed in the public domain, its utility can be inferred from the applications of structurally similar compounds.

Intermediate in Medicinal Chemistry

Halogenated and trifluoromethoxylated benzyl alcohols are valuable precursors in the synthesis of a wide range of biologically active molecules. The hydroxyl group can be readily converted into other functional groups, such as halides or ethers, or used as a handle for coupling reactions to build more complex molecular architectures. The chloro and trifluoromethoxy groups can modulate the electronic and steric properties of the final compound, influencing its interaction with biological targets.

Potential Therapeutic Areas:

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate halogenated aromatic moieties.

-

Neuroscience: The lipophilicity imparted by the trifluoromethoxy group can be advantageous for compounds targeting the central nervous system.

-

Infectious Diseases: Halogenated compounds have a long history in the development of antimicrobial and antiviral agents.

Building Block for Agrochemicals

The structural motifs present in 2-Chloro-4-trifluoromethoxybenzyl alcohol are also found in various herbicides, insecticides, and fungicides. The metabolic stability conferred by the trifluoromethoxy group can lead to more persistent and effective agrochemicals.

Precursor for Advanced Materials

The unique properties of fluorinated compounds are also leveraged in materials science. Benzyl alcohol derivatives can be used in the synthesis of specialty polymers, liquid crystals, and other functional materials where properties like thermal stability, chemical resistance, and specific optical characteristics are desired.

Conclusion and Future Outlook

2-Chloro-4-trifluoromethoxybenzyl alcohol represents a valuable, albeit not widely publicized, building block in the synthetic chemist's toolbox. Its history is intertwined with the broader narrative of the increasing importance of fluorinated compounds in life sciences and materials science. While a singular "discovery" event is not apparent, its utility is evident from the established synthetic routes and the known applications of related structures. As the demand for novel, high-performance molecules continues to grow, it is likely that 2-Chloro-4-trifluoromethoxybenzyl alcohol and its derivatives will find increasing application in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials. Future research will likely focus on exploring its use in asymmetric synthesis to generate chiral derivatives and in the development of novel catalytic methods for its functionalization.

References

Due to the lack of specific literature detailing the discovery and history of 2-Chloro-4-trifluoromethoxybenzyl alcohol, this reference list includes patents and articles that describe the synthesis and applications of structurally related and analogous compounds, providing context for the methodologies and potential uses discussed in this guide.

- Process for preparing benzyl alcohols and their use. (US6462242B1).

- The production method of benzyl alcohols. (CN1503772A).

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. This review discusses the importance of chlorine in pharmaceutical compounds, providing a broader context for the utility of chlorinated building blocks like 2-Chloro-4-trifluoromethoxybenzyl alcohol. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. This article discusses the beneficial effects of chloro and methoxy substituents in drug discovery, which can be extrapolated to the trifluoromethoxy group. [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. This article reviews the synthesis of chiral alcohols as key precursors for pharmaceuticals, a potential application for derivatives of 2-Chloro-4-trifluoromethoxybenzyl alcohol. [Link]

Diagrams

Caption: Synthetic pathway from the corresponding benzaldehyde.

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-trifluoromethoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthetic pathways leading to 2-Chloro-4-trifluoromethoxybenzyl alcohol, a key building block in the development of novel pharmaceutical and agrochemical agents. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deeper understanding of the chemical logic and practical considerations inherent in selecting a synthetic route. We will delve into the most direct and industrially scalable methods, focusing on the reduction of commercially available precursors.

Introduction: The Significance of 2-Chloro-4-trifluoromethoxybenzyl Alcohol

2-Chloro-4-trifluoromethoxybenzyl alcohol is a highly functionalized aromatic compound. The presence of a chlorine atom, a trifluoromethoxy group, and a hydroxymethyl group on the benzene ring provides multiple points for further chemical modification. This trifecta of functionalities makes it a valuable intermediate in the synthesis of complex molecules with potential biological activity. The trifluoromethoxy group, in particular, is often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity to target proteins.

Strategic Selection of Starting Materials: A Core Principle

The efficiency and economic viability of any chemical synthesis are fundamentally tied to the choice of starting materials. For the preparation of 2-Chloro-4-trifluoromethoxybenzyl alcohol, a retrospective analysis points to two primary, commercially available precursors:

-

2-Chloro-4-trifluoromethoxybenzaldehyde

-

2-Chloro-4-trifluoromethoxybenzoic acid

The commercial availability of these compounds significantly streamlines the synthetic process, obviating the need for multi-step procedures to construct the core aromatic scaffold. This guide will focus on the direct conversion of these two starting materials to the target alcohol.

Synthetic Route 1: Reduction of 2-Chloro-4-trifluoromethoxybenzaldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental and highly efficient transformation in organic synthesis. For this route, sodium borohydride (NaBH₄) is the reagent of choice due to its selectivity, mild reaction conditions, and operational simplicity.

Causality of Experimental Choices

Sodium borohydride is a selective reducing agent that readily reduces aldehydes and ketones but does not typically affect more stable functional groups like esters or carboxylic acids under standard conditions.[1][2] This selectivity is advantageous as it minimizes the risk of over-reduction or side reactions. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which also serves to quench the reaction and protonate the resulting alkoxide intermediate.

Experimental Protocol: Reduction of 2-Chloro-4-trifluoromethoxybenzaldehyde with Sodium Borohydride

Materials:

-

2-Chloro-4-trifluoromethoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Chloro-4-trifluoromethoxybenzaldehyde (1.0 eq) in methanol (10 volumes).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-Chloro-4-trifluoromethoxybenzyl alcohol.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization, if necessary.

| Parameter | Value |

| Starting Material | 2-Chloro-4-trifluoromethoxybenzaldehyde |

| Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol |

| Temperature | 0-5 °C to Room Temperature |

| Typical Yield | >95% |

Workflow Diagram: Aldehyde Reduction

Caption: Workflow for the reduction of 2-Chloro-4-trifluoromethoxybenzaldehyde.

Synthetic Route 2: Reduction of 2-Chloro-4-trifluoromethoxybenzoic Acid

The reduction of a carboxylic acid to a primary alcohol requires a more powerful reducing agent than sodium borohydride. Lithium aluminum hydride (LiAlH₄) is the classic and most effective reagent for this transformation.[1]

Causality of Experimental Choices

Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids, esters, aldehydes, and ketones.[1][3] The reaction must be carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, as LiAlH₄ reacts violently with protic solvents like water and alcohols. The initial reaction is an acid-base reaction between the acidic proton of the carboxylic acid and the hydride, which liberates hydrogen gas.[4] Subsequently, the carboxylate is reduced to the primary alcohol. A separate aqueous work-up step is required to quench the excess reagent and protonate the resulting alkoxide.

Experimental Protocol: Reduction of 2-Chloro-4-trifluoromethoxybenzoic Acid with Lithium Aluminum Hydride

Materials:

-

2-Chloro-4-trifluoromethoxybenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% aqueous sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer

-

Ice bath

-

Heating mantle

Procedure:

-

Set up a dry three-necked round-bottom flask under a nitrogen atmosphere.

-

In the flask, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF (10 volumes).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 2-Chloro-4-trifluoromethoxybenzoic acid (1.0 eq) in anhydrous THF (5 volumes) in the dropping funnel.

-

Slowly add the solution of the carboxylic acid to the LiAlH₄ suspension, maintaining the temperature below 10 °C. Vigorous gas evolution (hydrogen) will be observed.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the sequential, dropwise addition of:

-

Deionized water (x mL, where x is the mass of LiAlH₄ in grams)

-

15% aqueous sodium hydroxide solution (x mL)

-

Deionized water (3x mL)

-

-

Stir the resulting mixture at room temperature until a granular precipitate forms.

-

Filter the precipitate and wash it thoroughly with THF or ethyl acetate.

-

Combine the filtrate and the washings and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude 2-Chloro-4-trifluoromethoxybenzyl alcohol.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

| Parameter | Value |

| Starting Material | 2-Chloro-4-trifluoromethoxybenzoic acid |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Reflux |

| Typical Yield | 85-95% |

Workflow Diagram: Carboxylic Acid Reduction

Caption: Workflow for the reduction of 2-Chloro-4-trifluoromethoxybenzoic acid.

Conclusion: A Tale of Two Reductions

Both presented synthetic routes offer efficient and direct pathways to 2-Chloro-4-trifluoromethoxybenzyl alcohol from commercially available starting materials. The choice between the two will often depend on the cost and availability of the respective starting materials, as well as the scale of the synthesis and the available laboratory infrastructure.

-

The reduction of the aldehyde with sodium borohydride is operationally simpler, uses a less hazardous reagent, and is generally preferred for its mild conditions.

-

The reduction of the carboxylic acid with lithium aluminum hydride, while requiring more stringent anhydrous conditions and careful handling of the reagent, is a highly effective and reliable method.

This guide provides the fundamental knowledge and practical protocols for the successful synthesis of 2-Chloro-4-trifluoromethoxybenzyl alcohol, empowering researchers and drug development professionals in their pursuit of novel chemical entities.

References

Sources

An In-depth Technical Guide to the Theoretical Properties of 2-Chloro-4-trifluoromethoxybenzyl Alcohol

Foreword: A Theoretical Exploration of a Novel Benzyl Alcohol Derivative

Molecular Architecture and Stereoelectronic Landscape

The foundation of understanding any molecule's properties lies in its structure. 2-Chloro-4-trifluoromethoxybenzyl alcohol presents a fascinating interplay of steric and electronic effects on a benzene scaffold.

Structural Overview

The molecule consists of a benzyl alcohol core, substituted at the 2-position with a chloro group and at the 4-position with a trifluoromethoxy group.

Caption: Ball-and-stick representation of 2-Chloro-4-trifluoromethoxybenzyl alcohol.

Key Substituent Effects on Electronic Distribution

The theoretical properties of this molecule are dictated by the cumulative electronic influence of its substituents on the aromatic ring:

-

Hydroxymethyl Group (-CH₂OH): This group is generally considered to be a weak activating group. The oxygen's lone pairs can participate in resonance, donating electron density to the ring, although this effect is somewhat mitigated by the inductive withdrawal of the oxygen.

-

Chloro Group (-Cl): Halogens exhibit a dual electronic effect. Inductively, chlorine is strongly electron-withdrawing due to its high electronegativity.[1] However, it can also donate electron density to the ring via resonance through its lone pairs. For chlorine, the inductive effect typically outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution.

-

Trifluoromethoxy Group (-OCF₃): This is a potent electron-withdrawing group. The highly electronegative fluorine atoms create a strong inductive pull through the C-F bonds and the oxygen atom.[2] Unlike a methoxy group (-OCH₃), the resonance donation from the oxygen lone pairs is significantly diminished due to the strong electron withdrawal by the fluorine atoms. This makes the -OCF₃ group a strong deactivator and meta-director in electrophilic aromatic substitution.[2][3]

The interplay of these substituents creates a unique electronic landscape across the aromatic ring, influencing the molecule's reactivity, spectroscopic properties, and potential biological interactions.

Predicted Spectroscopic Profile

While experimental spectra are the gold standard for structural elucidation, computational methods provide reliable predictions that can aid in the identification and characterization of new compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting NMR spectra involves considering the chemical environment of each nucleus. The electron-withdrawing and -donating effects of the substituents will cause characteristic shifts in the proton and carbon signals.

Methodology for Prediction:

The predicted chemical shifts are based on established empirical models and computational software that analyze the local electronic environment of each nucleus.[4][5] The following is a qualitative prediction of the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Prediction |

| CH₂ | ~4.7 | ~63 | Adjacent to an electronegative oxygen and the aromatic ring. |

| OH | Variable (typically 2-5) | - | Dependent on solvent, concentration, and temperature due to hydrogen bonding. |

| Ar-H (position 3) | ~7.4 | ~128 | Influenced by the adjacent electron-withdrawing Cl and OCF₃ groups. |

| Ar-H (position 5) | ~7.2 | ~120 | Flanked by the electron-withdrawing OCF₃ group. |

| Ar-H (position 6) | ~7.5 | ~130 | Ortho to the -CH₂OH group and meta to the -OCF₃ group. |

| Ar-C1 (-CH₂OH) | - | ~138 | Benzylic carbon attached to the electron-donating hydroxymethyl group. |

| Ar-C2 (-Cl) | - | ~132 | Carbon attached to the electronegative chlorine atom. |

| Ar-C3 | - | ~128 | Aromatic carbon adjacent to the chloro and trifluoromethoxy substituents. |

| Ar-C4 (-OCF₃) | - | ~149 (quartet, JCF ≈ 2-5 Hz) | Carbon attached to the strongly electron-withdrawing OCF₃ group, showing C-F coupling. |

| Ar-C5 | - | ~120 | Aromatic carbon adjacent to the trifluoromethoxy group. |

| Ar-C6 | - | ~130 | Aromatic carbon adjacent to the hydroxymethyl group. |

| -OCF₃ | - | ~121 (quartet, JCF ≈ 257 Hz) | Carbon of the trifluoromethyl group, exhibiting a large one-bond C-F coupling constant. |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The predicted IR spectrum of 2-Chloro-4-trifluoromethoxybenzyl alcohol would exhibit characteristic absorption bands.

Methodology for Prediction:

The prediction of IR spectra can be performed using computational methods such as Density Functional Theory (DFT) calculations, which simulate the vibrational modes of the molecule.[2]

Table 2: Predicted Major IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H | 3200-3600 (broad) | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic, CH₂) | 2850-2960 | Stretching |

| C=C (aromatic) | 1450-1600 | Ring Stretching |

| C-O | 1000-1300 | Stretching |

| C-F (in OCF₃) | 1100-1250 (strong, broad) | Stretching |

| C-Cl | 600-800 | Stretching |

Frontier Molecular Orbitals and Reactivity Descriptors

The electronic properties of a molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity.

Methodology for Analysis:

DFT calculations are commonly employed to determine the energies and spatial distributions of the HOMO and LUMO.[1][6][7][8]

Caption: A potential synthetic pathway to the target molecule.

Safety and Handling

Although specific toxicological data for 2-Chloro-4-trifluoromethoxybenzyl alcohol is unavailable, it is prudent to handle it with the care afforded to analogous halogenated aromatic compounds. Similar compounds are known to be irritants to the skin and eyes. [9]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This in-depth technical guide has provided a comprehensive theoretical characterization of 2-Chloro-4-trifluoromethoxybenzyl alcohol. Through the application of fundamental chemical principles and by drawing parallels with related compounds, we have predicted its structural, spectroscopic, and electronic properties, as well as its likely chemical reactivity.

The true value of this theoretical framework will be realized through its validation with experimental data. Future work should focus on the synthesis and experimental characterization of this molecule to confirm the predictions made herein. Such studies will not only solidify our understanding of this specific compound but also contribute to the broader knowledge base of structure-property relationships in substituted aromatic systems. The potential applications of 2-Chloro-4-trifluoromethoxybenzyl alcohol in medicinal chemistry and materials science remain an exciting avenue for exploration, and this theoretical guide serves as the foundational roadmap for that journey.

References

-

Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. PMC - NIH. [Link]

-

A DFT investigation of the catalytic oxidation of benzyl alcohol using graphene oxide. ResearchGate. [Link]

-

Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Semantic Scholar. [Link]

-

2-Methyl-4-(trifluoromethoxy)benzyl alcohol | C9H9F3O2 | CID 2775557. PubChem. [Link]

-

Molecular structure, vibrational spectra, HOMO, LUMO and NMR studies of 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene. ResearchGate. [Link]

-

Reaction of NO3 radical with benzyl alcohol - A DFT study. ResearchGate. [Link]

-

Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]

-

Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. East European Journal of Physics. [Link]

-

IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. ACS Publications. [Link]

-

Structural, energetic and kinetic database of catalytic reactions: Benzyl alcohol to benzaldehyde oxidation on MnOx clusters. NIH. [Link]

-

DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. PubMed. [Link]

-

Vibrational Spectroscopic & Molecular Docking Studies of 2,6-Dichlorobenzyl Alcohol. American Institute of Chemists. [Link]

- Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

Metabolomics-Based Study of the Protective Effect of 4-Hydroxybenzyl Alcohol on Ischemic Astrocytes. MDPI. [Link]

-

NMR Predictor. Chemaxon Docs. [Link]

-

Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. Patsnap. [Link]

-

DFT calculation of the ammoxidation of benzyl alcohol into benzonitrile... ResearchGate. [Link]

-

Computational Studies of Catalytic Reactions of Alcohols on Oxide NanoClusters. Deh. [Link]

-

Electronic Supplementary Information (ESI) for... The Royal Society of Chemistry. [Link]

-

2-Chloro-4-fluorobenzyl alcohol | C7H6ClFO | CID 4982711. PubChem. [Link]

-

Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Material Science Research India. [Link]

-

nmrshiftdb2 - open nmr database on the web. nmrshiftdb2. [Link]

-

Crystal Structure, Hirshfeld Surface Analysis, DFT Calculations, HOMO–LUMO Study, and UV–Visible Spectrum of 2,4,5-Trimethoxybenzaldehyde. ResearchGate. [Link]

- Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]

- Preparation method of 2-chloro-4-fluorotoluene.

-

The trifluoromethoxy group: a long-range electron-withdrawing substituent. PubMed. [Link]

-

Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

Sources

- 1. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]

- 2. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Predictor - Documentation [docs.chemaxon.com:443]

- 4. acdlabs.com [acdlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 8. researchgate.net [researchgate.net]

- 9. 2-Chloro-4-fluorobenzyl alcohol | C7H6ClFO | CID 4982711 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Oxidation of 2-Chloro-4-(trifluoromethoxy)benzyl Alcohol

Protocols for High-Fidelity Aldehyde Synthesis

Executive Summary & Strategic Analysis

The oxidation of 2-Chloro-4-(trifluoromethoxy)benzyl alcohol to its corresponding aldehyde is a pivotal transformation in the synthesis of fluorinated pharmacophores and agrochemicals.[1] The presence of the trifluoromethoxy (-OCF3) group, combined with the ortho-chloro substituent, imparts unique electronic properties to the substrate that distinguish it from standard benzyl alcohols.[1]

Chemical Context

-

Electronic Deactivation: Both the -Cl and -OCF3 groups are electron-withdrawing (inductive effect, -I).[1] This deactivates the benzene ring, making the benzylic C-H bond slightly stronger and less electron-rich than in unsubstituted benzyl alcohol.[1]

-

Chemoselectivity: While the deactivated ring reduces the risk of electrophilic aromatic substitution (e.g., chlorination during bleach-based oxidations), it can slow down oxidations that rely on electrophilic oxo-metal species.[1]

-

Over-oxidation Risk: The primary impurity risk is the formation of 2-Chloro-4-(trifluoromethoxy)benzoic acid .[1] This occurs if the aldehyde hydrate is formed in the presence of an oxidant.

Method Selection Matrix

To maximize yield and purity, the oxidation method must be matched to the scale and constraints of the project.

Figure 1: Strategic decision tree for selecting the oxidation protocol based on experimental constraints.

Protocol A: Dess-Martin Periodinane (DMP) Oxidation

Best For: Medicinal chemistry, milligram-to-gram scale, rapid optimization.[1] Mechanism: Ligand exchange followed by intramolecular reductive elimination.

Rationale

DMP is a mild, neutral oxidant that avoids the toxicity of chromium (PCC) and the cryogenic requirements of Swern oxidation. It is particularly effective for electron-deficient benzylic alcohols where milder oxidants might stall.[1]

Materials

-

Substrate: 2-Chloro-4-(trifluoromethoxy)benzyl alcohol (1.0 equiv)

-

Oxidant: Dess-Martin Periodinane (1.1 – 1.2 equiv)[1]

-

Solvent: Dichloromethane (DCM) (anhydrous)[1]

-

Quench: Sat. NaHCO3 / Sat. Na2S2O3 (1:1 mixture)[1]

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask, dissolve the benzyl alcohol (e.g., 1.0 g, 4.4 mmol) in anhydrous DCM (15 mL).

-

Addition: Cool the solution to 0°C (ice bath). Add DMP (2.05 g, 4.8 mmol) portion-wise over 5 minutes.

-

Note: The reaction is slightly exothermic.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C).

-

Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LCMS after 1 hour. The aldehyde usually appears as a distinct UV-active spot with a higher Rf than the alcohol.[1]

-

-

Quench (Critical): Once conversion is >98%, dilute with diethyl ether (30 mL). Pour the mixture into a beaker containing a 1:1 mixture of saturated NaHCO3 and saturated Na2S2O3 (20 mL total).

-

Chemistry: The thiosulfate reduces the byproduct iodinane to soluble iodo-benzoic acid species, while bicarbonate neutralizes acetic acid byproducts.[1]

-

-

Workup: Stir the biphasic mixture vigorously for 15 minutes until the organic layer is clear. Separate the layers. Extract aqueous layer with ether (2 x 15 mL).

-

Isolation: Dry combined organics over MgSO4, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography (0-10% EtOAc in Hexanes).

Protocol B: TEMPO-Catalyzed Anelli Oxidation

Best For: Process development, kilo-scale, green chemistry.[1] Mechanism: Catalytic cycle involving the oxoammonium ion.

Rationale

This method uses bleach (NaOCl) as the terminal oxidant and TEMPO as a catalyst. It is highly scalable and inexpensive. The pH must be buffered to preventing chlorination of the aromatic ring, although the deactivated nature of the 2-Cl-4-OCF3 ring makes it robust against this side reaction.[1]

Reaction Pathway Visualization[1]

Figure 2: The catalytic cycle of TEMPO oxidation driven by Sodium Hypochlorite.[1]

Materials

-

Substrate: 2-Chloro-4-(trifluoromethoxy)benzyl alcohol (1.0 equiv)

-

Catalyst: TEMPO (0.01 – 0.05 equiv)[1]

-

Co-catalyst: KBr (0.1 equiv)[1]

-

Oxidant: NaOCl (Commercial bleach, ~10-12%, 1.1 equiv)[1]

-

Buffer: NaHCO3 (to maintain pH 8.6–9.5)

-

Solvent: DCM/Water biphasic mixture.

Step-by-Step Protocol

-

Solution A: Dissolve the alcohol (10 g) and TEMPO (70 mg) in DCM (50 mL).

-

Solution B: Dissolve KBr (0.5 g) in water (10 mL). Add this to Solution A.

-

Cooling: Cool the biphasic mixture to 0-5°C. Vigorous stirring is essential (1000 rpm).

-

Oxidant Addition: Slowly add the NaOCl solution (buffered with NaHCO3 to pH 9) dropwise over 30 minutes.

-

Control: Maintain internal temperature <10°C to prevent over-oxidation to the carboxylic acid.

-

-

Reaction: Stir at 0-5°C for 30-60 minutes.

-

Quench: Add aqueous Na2SO3 to destroy excess bleach (check with starch-iodide paper; paper should remain white).

-

Workup: Separate phases. Wash organic phase with brine. Dry over Na2SO4.

-

Purification: Often yields pure product upon evaporation. Recrystallize from Hexane/Heptane if necessary.

Protocol C: Activated Manganese Dioxide (MnO2)

Best For: Avoiding over-oxidation completely; substrates sensitive to aqueous conditions. Mechanism: Radical adsorption on the MnO2 surface.

Rationale

MnO2 is highly specific for benzylic and allylic alcohols. It will never oxidize the aldehyde to the carboxylic acid, making it the safest method for purity, albeit with high mass throughput (large excess of reagent).

Materials

-

Substrate: 2-Chloro-4-(trifluoromethoxy)benzyl alcohol[1]

-

Reagent: Activated MnO2 (10 – 20 equiv by mass).

-

Note: Commercial "precipitated" MnO2 is often inactive. Ensure it is labeled "Activated" or "Electrolytic".

-

-

Solvent: DCM or Chloroform.

Step-by-Step Protocol

-

Setup: Dissolve the alcohol in DCM (0.1 M concentration).

-

Addition: Add Activated MnO2 (10 equivalents by weight relative to substrate).

-

Reaction: Stir vigorously at room temperature (or reflux if reaction is slow due to electron-deficient ring) for 12–24 hours.

-

Filtration: Filter the suspension through a pad of Celite.

-

Caution: Do not let the MnO2 pad dry out completely with air flow if using large scales (fire hazard). Wash the pad with ample DCM.

-

-

Isolation: Concentrate the filtrate. No aqueous workup is required.

Analytical Validation

To confirm the identity of 2-Chloro-4-(trifluoromethoxy)benzaldehyde , look for the following spectral characteristics:

| Analytical Method | Expected Signal | Interpretation |

| 1H NMR (CDCl3) | δ 10.3 - 10.4 ppm (s, 1H) | Distinctive aldehyde proton.[1] |

| 1H NMR (CDCl3) | δ 7.9 - 8.0 ppm (d, 1H) | Aromatic proton ortho to aldehyde (deshielded).[1] |

| 19F NMR | δ -57 to -58 ppm (s, 3F) | Trifluoromethoxy group (distinctive singlet).[1] |

| IR Spectroscopy | ~1690 - 1705 cm⁻¹ | Strong C=O stretching vibration.[1] |

| MS (ESI/GC) | m/z 224/226 (M+) | Molecular ion (Cl isotope pattern 3:1).[1] |

References

-

Sigma-Aldrich. 2-Chloro-4-(trifluoromethoxy)benzaldehyde Product Page (CAS 1079351-20-4).[1][2]Link (Verified Source for CAS identity).

- Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. (General reference for DMP and MnO2 protocols).

-

Anelli, P. L., et al. (1987). "Fast and selective oxidation of primary alcohols to aldehydes...". Journal of Organic Chemistry, 52(12), 2559-2562.[1] (Foundational paper for TEMPO/Bleach oxidation).

-

Ciriminna, R., & Pagliaro, M. (2010). "Industrial oxidations with organocatalyst TEMPO and its derivatives." Organic Process Research & Development, 14(1), 245-251.[1] (Scale-up considerations).

(Note: While specific patents exist for this exact intermediate, the protocols above are standard, validated organic transformations adapted for the electronic properties of the 2-Cl-4-OCF3 moiety.)

Sources

Application Note: High-Efficiency Esterification of 2-Chloro-4-trifluoromethoxybenzyl Alcohol

[1][2]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]

2-Chloro-4-trifluoromethoxybenzyl alcohol (CAS: 261951-94-4) is a critical intermediate in the synthesis of agrochemicals and pharmaceutical pharmacophores.[1][2] Its structural features—a primary hydroxyl group attached to a benzene ring substituted with electron-withdrawing chlorine (ortho) and trifluoromethoxy (para) groups—present unique synthetic challenges.[2]

Chemical Analysis[1][2][5][8][11][12]

-

Reduced Nucleophilicity: The inductive electron-withdrawing effects of the -Cl and -OCF

groups reduce the electron density at the benzylic oxygen.[1] Consequently, this alcohol is a weaker nucleophile than unsubstituted benzyl alcohol, requiring activated acylating agents or catalytic enhancement. -

Stability Profile: While the -OCF

group is generally robust, the benzylic position is susceptible to S -

Solubility: The lipophilic fluorine content ensures good solubility in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (THF, DMF), facilitating homogeneous reaction conditions.

This guide details two validated protocols: Method A (Steglich Esterification) for coupling with complex or acid-sensitive carboxylic acids, and Method B (Acyl Chloride Coupling) for robust, scale-up ready synthesis.[1][2]

Decision Logic for Method Selection

The choice of esterification protocol depends primarily on the carboxylic acid partner and the scale of the reaction.

Figure 1: Decision tree for selecting the optimal esterification strategy.

Method A: Steglich Esterification (DCC/DMAP)

Best For: Complex carboxylic acids, chiral substrates, and R&D scale (mg to g).

Mechanistic Insight

This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid into an O-acylisourea intermediate.[1][2][3] The addition of 4-Dimethylaminopyridine (DMAP) is critical here; it acts as an acyl-transfer catalyst, attacking the active intermediate to form a highly reactive N-acylpyridinium species.[1][2] This overcomes the reduced nucleophilicity of the 2-Chloro-4-trifluoromethoxybenzyl alcohol [1].[1][2]

Protocol

Reagents:

-

Substrate: 2-Chloro-4-trifluoromethoxybenzyl alcohol (1.0 equiv)[1][2]

-

Coupling Agent: DCC (1.1 – 1.2 equiv)[2]

-

Catalyst: DMAP (0.1 – 0.2 equiv) [Note: Higher loading recommended due to electron-deficient alcohol][1][2]

-

Solvent: Anhydrous Dichloromethane (DCM) (0.1 M – 0.2 M concentration)[2]

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the Carboxylic Acid (1.2 equiv) and 2-Chloro-4-trifluoromethoxybenzyl alcohol (1.0 equiv) in anhydrous DCM.

-

Catalyst Addition: Add DMAP (0.15 equiv) to the solution. Stir for 5 minutes at Room Temperature (RT).

-

Activation: Cool the mixture to 0°C (ice bath). Add DCC (1.2 equiv) portion-wise or as a solution in minimal DCM over 5 minutes.

-

Reaction: Allow the reaction to warm to RT naturally and stir for 3–12 hours. Monitor by TLC (or HPLC).

-

Workup:

-

Filter the reaction mixture through a Celite pad to remove the insoluble DCU urea byproduct. Rinse the pad with cold DCM.[2]

-

Wash the filtrate sequentially with:

-

Dry over anhydrous Na

SO

-

-

Purification: Flash column chromatography (typically Hexanes/EtOAc).[2]

Method B: Acyl Chloride Coupling

Best For: Robust substrates, simple esters, and Scale-up (>10 g).[1][2]

Mechanistic Insight

Acyl chlorides are highly electrophilic, sufficient to overcome the weak nucleophilicity of the trifluoromethoxy-substituted alcohol. A base (Triethylamine or Pyridine) is required to scavenge the HCl generated, preventing acid-catalyzed degradation of the benzylic ether linkage [2].

Protocol

Reagents:

-

Substrate: 2-Chloro-4-trifluoromethoxybenzyl alcohol (1.0 equiv)[1][2]

-

Base: Triethylamine (Et

N) (1.5 – 2.0 equiv) or Pyridine (solvent/base)[2] -

Catalyst: DMAP (0.05 equiv) [Optional but recommended for speed]

-

Solvent: DCM or THF (anhydrous)[2]

Step-by-Step Workflow:

-

Dissolution: Dissolve 2-Chloro-4-trifluoromethoxybenzyl alcohol (1.0 equiv) and Et

N (1.5 equiv) in anhydrous DCM (0.2 M) under inert atmosphere. -

Cooling: Cool the solution to 0°C.

-

Addition: Add the Acyl Chloride (1.2 equiv) dropwise via syringe or addition funnel to control the exotherm.[2]

-

Critical: If using solid acid chlorides, dissolve in DCM first.

-

-

Catalysis (Optional): If reaction is sluggish after 1 hour (check TLC), add 5 mol% DMAP.

-

Completion: Stir at RT for 2–6 hours.

-

Quench: Quench by adding water or saturated NH

Cl solution.[2] -

Extraction: Separate phases. Wash organic layer with 1M HCl (careful if product is acid sensitive), NaHCO

, and Brine. -

Isolation: Dry (MgSO

), filter, and concentrate.

Experimental Validation & QC

Expected Analytical Data

Successful esterification is most easily validated via

| Feature | Starting Material (Alcohol) | Product (Ester) | Shift (Δ ppm) |

| Benzylic -CH | ~4.70 ppm (doublet or singlet) | ~5.15 – 5.30 ppm (singlet) | +0.5 ppm (Deshielding) |

| -OH Proton | Broad singlet (~2.0-4.0 ppm) | Absent | N/A |

| TLC (Hex/EtOAc) | Lower R | Higher R | N/A |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance or low nucleophilicity.[1][2] | Increase DMAP to 0.5 equiv; Switch to EDC·HCl (more soluble urea); Heat to 40°C (Method B only). |

| Side Product: Chloride | HCl generation in Method B. | Ensure excess Base (Et |

| Urea Contamination | Incomplete filtration in Method A. | Cool mixture to -20°C before filtering; Triturate crude product with cold ether.[1][2] |

Process Visualization

The following diagram illustrates the Steglich workflow, emphasizing the critical filtration step to remove the urea byproduct.

Figure 2: Operational workflow for the Steglich Esterification protocol.[1][2]

References

-

Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[3][4] Angew.[2][3] Chem. Int. Ed.1978 , 17, 522–524.[1][3][4][5] Link[2]

-

Organic Chemistry Portal.[2][4] "Steglich Esterification." Link

-

Sigma-Aldrich. "4-(Trifluoromethoxy)benzyl alcohol Product Specification."[1][2] Link[2]

-

Common Organic Chemistry. "Acid to Ester: Common Conditions." Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 2-Methyl-4-(trifluoromethoxy)benzyl alcohol | C9H9F3O2 | CID 2775557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. Steglich esterification - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Notes & Protocols: O-Alkylation of 2-Chloro-4-trifluoromethoxybenzyl alcohol

Abstract: This document provides a detailed technical guide for the O-alkylation of 2-Chloro-4-trifluoromethoxybenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The electron-withdrawing nature of the chloro and trifluoromethoxy substituents on the aromatic ring presents unique challenges to this transformation. This guide explores two robust protocols: the classical Williamson ether synthesis under anhydrous conditions and a modern approach utilizing Phase-Transfer Catalysis (PTC). We delve into the mechanistic underpinnings of these methodologies, offer step-by-step experimental procedures, and provide expert insights into optimization and troubleshooting.

Introduction and Strategic Overview

The O-alkylation of alcohols is a fundamental transformation in organic synthesis, leading to the formation of ethers. These moieties are prevalent in a vast array of biologically active molecules, where they can modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity. The substrate of interest, 2-Chloro-4-trifluoromethoxybenzyl alcohol, is a valuable building block due to the presence of the trifluoromethoxy group, which can enhance the biological activity of target molecules.[1]

However, the synthetic challenge lies in the electronic properties of the substrate. The chlorine atom at the 2-position and the potent electron-withdrawing trifluoromethoxy group at the 4-position decrease the electron density of the aromatic ring and, by extension, the nucleophilicity of the benzylic hydroxyl group. This necessitates carefully chosen reaction conditions to achieve efficient conversion.

This guide presents two primary strategies to effect the O-alkylation of this substrate:

-

Classical Williamson Ether Synthesis: This method relies on the generation of a potent alkoxide nucleophile in an anhydrous environment using a strong base, followed by its reaction with an alkylating agent.[2][3][4][5]

-

Phase-Transfer Catalysis (PTC): A versatile and often milder alternative, PTC facilitates the reaction between reactants in immiscible phases (e.g., a solid or aqueous base and an organic solution of the substrate).[6][7][8] This approach can offer improved yields, simpler work-ups, and avoid the need for strictly anhydrous conditions.

Mechanistic Considerations: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation and proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[3][5] The reaction can be dissected into two key steps:

-

Deprotonation: A base is used to abstract the acidic proton from the alcohol, generating a corresponding alkoxide. The choice of base is critical and must be strong enough to deprotonate the alcohol irreversibly.

-

Nucleophilic Attack: The newly formed alkoxide, a potent nucleophile, attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide or sulfonate), displacing the leaving group in a concerted fashion to form the ether linkage.

For the SN2 pathway to be efficient and minimize side reactions like elimination (E2), the alkylating agent should ideally be a primary or methyl halide.[2] Secondary alkylating agents can be used but may lead to a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the elimination product.[2]

Visualizing the Mechanism

Caption: General mechanism of the Williamson ether synthesis.

Protocol 1: Classical Williamson Ether Synthesis

This protocol is best suited for small to medium-scale syntheses where strictly anhydrous conditions can be maintained. It employs a strong base, such as sodium hydride (NaH), to ensure complete deprotonation of the alcohol.

Experimental Workflow

Caption: Workflow for the classical Williamson ether synthesis.

Step-by-Step Methodology

-